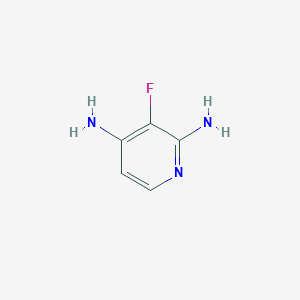

3-Fluoropyridine-2,4-diamine

Description

BenchChem offers high-quality 3-Fluoropyridine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoropyridine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoropyridine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H4,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONLYLKOVYTNSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505881 | |

| Record name | 3-Fluoropyridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72922-07-7 | |

| Record name | 3-Fluoropyridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of 3-Fluoropyridine-2,4-diamine

An In-Depth Technical Guide to 3-Fluoropyridine-2,4-diamine: Structure, Properties, and Synthetic Strategies

Authored by a Senior Application Scientist

This guide provides a detailed technical overview of 3-Fluoropyridine-2,4-diamine, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited publicly available data on this specific molecule, this document leverages established principles of organic chemistry and data from analogous structures to infer its properties and potential synthetic pathways.

Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous approved drugs.[1] The strategic introduction of a fluorine atom onto the pyridine ring can significantly alter a molecule's biological properties.[1] Fluorine substitution can modulate basicity, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins.[1] Specifically, the 3-fluoropyridine moiety is a desirable feature in pharmaceutical design.[1][] When combined with the 2,4-diamine substitution pattern, known for its hydrogen bonding capabilities, 3-Fluoropyridine-2,4-diamine emerges as a scaffold with considerable potential for creating novel therapeutic agents.

Predicted Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties

The properties of 3-fluoropyridine provide a baseline for understanding the characteristics of 3-Fluoropyridine-2,4-diamine.[3][4][5] The introduction of two amino groups is expected to significantly increase the melting point due to hydrogen bonding and increase its polarity and water solubility.

| Property | 3-Fluoropyridine (Literature Value) | 3-Fluoropyridine-2,4-diamine (Predicted) |

| Molecular Formula | C5H4FN | C5H6FN3 |

| Molecular Weight | 97.09 g/mol | ~127.12 g/mol |

| Boiling Point | 107-108 °C | Significantly higher due to H-bonding |

| Melting Point | Not applicable (liquid) | Solid, with a relatively high melting point |

| Density | 1.13 g/mL at 25 °C | Higher than 3-fluoropyridine |

| pKa | 2.97 | Higher due to the basicity of amino groups |

| Appearance | Clear, colorless to yellow liquid[3][5] | Likely a solid, ranging from off-white to brown |

Predicted Spectroscopic Characteristics

The spectroscopic data for 3-Fluoropyridine-2,4-diamine can be inferred from the known spectra of 3-fluoropyridine and the expected influence of the amino substituents.

2.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-fluoropyridine shows characteristic signals for the pyridine ring protons.[6] For 3-Fluoropyridine-2,4-diamine, we would expect to see the disappearance of two aromatic proton signals and the appearance of broad signals for the amino protons. The remaining aromatic protons will show coupling to the fluorine atom.

2.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum of fluorinated pyridines exhibits characteristic C-F coupling constants.[7] The carbon atom directly bonded to fluorine will appear as a doublet with a large coupling constant (¹JCF). The amino groups will cause a significant upfield shift for the carbons they are attached to.

2.2.3. ¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds.[8] For 3-Fluoropyridine-2,4-diamine, a single resonance is expected, with its chemical shift influenced by the electron-donating amino groups.

Proposed Synthetic Strategies

There is no established, documented synthesis for 3-Fluoropyridine-2,4-diamine. However, several plausible synthetic routes can be designed based on known methodologies for the synthesis of fluorinated and aminated pyridines.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the late-stage introduction of the amino groups or the fluorine atom.

Caption: Retrosynthetic analysis of 3-Fluoropyridine-2,4-diamine.

Synthetic Pathway 1: Nucleophilic Aromatic Substitution

This pathway involves the displacement of halide leaving groups from a 3-fluoro-2,4-dihalopyridine precursor with an amine source.

Caption: Proposed synthesis via nucleophilic aromatic substitution.

Experimental Protocol:

-

To a high-pressure reaction vessel, add 3-fluoro-2,4-dichloropyridine (1 equivalent).

-

Add a solution of ammonia in a suitable solvent (e.g., methanol or water) in large excess.

-

Seal the vessel and heat to a high temperature (e.g., 150-200 °C) for several hours.

-

Monitor the reaction by an appropriate analytical technique (e.g., LC-MS).

-

Upon completion, cool the reaction to room temperature and carefully vent the pressure.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Synthetic Pathway 2: Halogen Exchange (Halex) Reaction

This approach would involve the fluorination of a 2,4-diamino-3-halopyridine precursor.

Caption: Proposed synthesis via a Halogen Exchange reaction.

Experimental Protocol:

-

To a dry reaction flask under an inert atmosphere, add 3-bromo-2,4-diaminopyridine (1 equivalent).

-

Add a spray-dried alkali metal fluoride (e.g., KF or CsF, 2-3 equivalents).

-

Add a high-boiling polar aprotic solvent (e.g., DMSO, sulfolane).

-

Heat the reaction mixture to a high temperature (e.g., 180-220 °C) for several hours.

-

Monitor the reaction progress by LC-MS.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Modern Synthetic Approaches

More recent developments in organic synthesis offer alternative routes to 3-fluoropyridines that could potentially be adapted.[1][9][10] These include:

-

Rh(III)-catalyzed C-H functionalization: This method allows for the construction of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes.[9]

-

Photoredox-mediated coupling: This approach enables the synthesis of 3-fluoropyridines from α,α-difluoro-β-iodoketones and silyl enol ethers.[1]

These advanced methods may offer milder reaction conditions and broader substrate scope.

Potential Applications in Drug Discovery

The 3-Fluoropyridine-2,4-diamine scaffold is a promising starting point for the design of novel therapeutic agents. The presence of two amino groups provides handles for further functionalization, allowing for the exploration of chemical space and the optimization of pharmacological properties. The 3-fluoropyridine core can impart favorable metabolic stability and binding characteristics.[11] This scaffold could be particularly relevant in the development of kinase inhibitors, where hydrogen bonding interactions with the hinge region of the kinase are crucial for activity.

Safety and Handling

Given the lack of specific safety data for 3-Fluoropyridine-2,4-diamine, it is imperative to handle this compound with a high degree of caution, assuming it to be hazardous. The safety precautions for related compounds such as 3-fluoropyridine and diaminopyridines should be strictly followed.[12][13][14][15]

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12][13][14][15]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13][14][15]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[12][13]

-

Incompatible Materials: Store away from strong oxidizing agents.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[12][13]

First Aid Measures:

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[13][14][15]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid.[13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention.[13][14]

-

Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid immediately.[13]

Conclusion

3-Fluoropyridine-2,4-diamine represents a molecule of significant interest for medicinal chemistry and drug discovery. While direct experimental data is scarce, this guide has provided a comprehensive overview of its predicted properties, plausible synthetic routes, and essential safety considerations based on established chemical principles and data from analogous compounds. The synthetic protocols outlined herein offer a starting point for researchers to access this promising scaffold. As with any new chemical entity, all experimental work should be conducted with the utmost care and appropriate safety precautions.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from [Link]

-

Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

- Bunn, C. H., et al. (2016). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic letters, 18(15), 3758–3761.

- Yevdokymov, O. V., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13581–13589.

-

National Center for Biotechnology Information. (n.d.). 3-Fluoropyridine. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). New Synthesis of 3-Fluoropyridine Derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 3. 3-Fluoropyridine CAS#: 372-47-4 [m.chemicalbook.com]

- 4. 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Fluoropyridine | 372-47-4 [chemicalbook.com]

- 6. 3-Fluoropyridine(372-47-4) 1H NMR [m.chemicalbook.com]

- 7. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 8. spectrabase.com [spectrabase.com]

- 9. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. 3-Fluoropyridine(372-47-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

Whitepaper: The Therapeutic Potential of 3-Fluoropyridine-2,4-diamine as a Novel Scaffold in Medicinal Chemistry

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs.[1] The strategic introduction of fluorine and amino groups can significantly modulate the physicochemical and pharmacological properties of these heterocycles.[2][3] This guide explores the therapeutic potential of a novel, yet underexplored scaffold: 3-Fluoropyridine-2,4-diamine. We will delve into a proposed synthetic route, hypothesize its potential as a kinase inhibitor based on structural analogy to known pharmacophores, and present a comprehensive, step-by-step framework for its evaluation from initial synthesis to preclinical assessment. This document is intended for researchers, scientists, and drug development professionals seeking to explore new chemical matter in oncology and inflammatory diseases.

Introduction: The Rationale for 3-Fluoropyridine-2,4-diamine

The aminopyridine moiety is a privileged scaffold in drug discovery, known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] The introduction of a fluorine atom can enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making it a valuable tool for optimizing drug candidates.[2][5] The 2,4-diaminopyridine structure, in particular, presents a compelling architecture for targeting ATP-binding sites in protein kinases, a class of enzymes frequently implicated in cancer and inflammatory disorders. The strategic placement of a fluorine atom at the 3-position is hypothesized to modulate the basicity of the pyridine nitrogen and the adjacent amino groups, potentially leading to improved selectivity and pharmacokinetic properties.

This guide will treat 3-Fluoropyridine-2,4-diamine as a lead compound for a hypothetical drug discovery program targeting a specific protein kinase, for instance, a receptor tyrosine kinase (RTK) overexpressed in a particular cancer.

Proposed Synthesis and Characterization

A plausible and efficient synthesis of 3-Fluoropyridine-2,4-diamine can be envisioned through a multi-step process starting from commercially available materials. The rationale behind this proposed route is to introduce the key functional groups in a controlled manner.

Synthetic Pathway

A potential synthetic route is outlined below. This pathway leverages established methodologies for the synthesis of substituted pyridines.[6][7]

Caption: Proposed synthetic route for 3-Fluoropyridine-2,4-diamine.

Step-by-Step Experimental Protocol

-

Step 1: Amination of 2,4-Dichloro-3-nitropyridine.

-

In a sealed pressure vessel, dissolve 2,4-dichloro-3-nitropyridine in aqueous ammonia.

-

Heat the mixture at 120-140 °C for 12-24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purify the resulting 2,4-diamino-3-nitropyridine by column chromatography.

-

-

Step 2: Reduction of the Nitro Group.

-

Dissolve 2,4-diamino-3-nitropyridine in ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 3-amino-pyridine-2,4-diamine.

-

-

Step 3: Diazotization and Fluorination (Balz-Schiemann Reaction).

-

Dissolve 3-amino-pyridine-2,4-diamine in an aqueous solution of tetrafluoroboric acid (HBF4) at 0 °C.

-

Add a solution of sodium nitrite (NaNO2) dropwise while maintaining the temperature below 5 °C.

-

Stir the reaction mixture for 30-60 minutes to form the diazonium salt.

-

Gently heat the reaction mixture to induce decomposition of the diazonium salt and formation of the desired 3-Fluoropyridine-2,4-diamine.

-

Neutralize the reaction mixture and extract the product. Purify by column chromatography.

-

Characterization

The final compound and all intermediates should be thoroughly characterized using the following techniques:

| Technique | Purpose |

| NMR (¹H, ¹³C, ¹⁹F) | Structural elucidation and confirmation. |

| Mass Spectrometry (HRMS) | Determination of exact mass and molecular formula. |

| FTIR Spectroscopy | Identification of functional groups. |

| Melting Point/Boiling Point | Assessment of purity. |

| Purity Analysis (HPLC) | Quantification of purity. |

Therapeutic Potential as a Kinase Inhibitor: A Hypothetical Screening Cascade

Based on the 2,4-diaminopyridine scaffold, we hypothesize that 3-Fluoropyridine-2,4-diamine could act as a kinase inhibitor.[8] The following experimental workflow outlines a systematic approach to evaluate this potential.

Caption: A logical workflow for evaluating the therapeutic potential of 3-Fluoropyridine-2,4-diamine.

Primary Biochemical Assays

-

Objective: To identify which kinases are inhibited by 3-Fluoropyridine-2,4-diamine.

-

Protocol:

-

Perform a broad-panel kinase screen (e.g., against 400+ human kinases) at a single high concentration (e.g., 10 µM) of the compound.

-

Use a validated assay format, such as a radiometric assay (³³P-ATP) or a fluorescence-based assay (e.g., LanthaScreen™, HTRF®).

-

Identify kinases with >50% inhibition as initial "hits".

-

IC₅₀ Determination

-

Objective: To quantify the potency of the compound against the identified kinase hits.

-

Protocol:

-

For each hit kinase, perform a dose-response experiment with a serial dilution of 3-Fluoropyridine-2,4-diamine (e.g., 10-point, 3-fold dilution starting from 100 µM).

-

Calculate the IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

Cellular Target Engagement

-

Objective: To confirm that the compound interacts with its intended target in a cellular context.

-

Protocol (Cellular Thermal Shift Assay - CETSA):

-

Treat intact cells with 3-Fluoropyridine-2,4-diamine or a vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Separate soluble and aggregated proteins by centrifugation.

-

Analyze the amount of soluble target protein at each temperature by Western blotting.

-

A shift in the melting curve indicates target engagement.

-

Cellular Proliferation/Viability Assays

-

Objective: To assess the effect of the compound on the growth of cancer cell lines that are dependent on the target kinase.

-

Protocol (MTT Assay):

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of 3-Fluoropyridine-2,4-diamine for 72 hours.

-

Add MTT reagent and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.[9]

-

Calculate the GI₅₀ (concentration for 50% growth inhibition).[9]

-

Analysis of Downstream Signaling

-

Objective: To confirm that the compound inhibits the kinase's activity within the cell, leading to a downstream effect.

-

Protocol (Western Blotting):

-

Treat cells with the compound for a specified time.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated form of a known substrate of the target kinase.

-

A decrease in the phosphorylation of the substrate indicates target inhibition.

-

Structure-Activity Relationship (SAR) Insights and Future Directions

The 3-Fluoropyridine-2,4-diamine scaffold offers multiple points for chemical modification to improve potency, selectivity, and pharmacokinetic properties.

Caption: Key positions on the 3-Fluoropyridine-2,4-diamine scaffold for SAR exploration.

-

2- and 4-Amino Groups: These positions are crucial for establishing hydrogen bond interactions with the kinase hinge region. Derivatization with small alkyl or aryl groups can be explored to optimize these interactions.

-

5- and 6-Positions: These positions are vectors into the solvent-exposed region of the ATP-binding pocket. Substitution at these sites with various functional groups can be used to enhance potency and selectivity, as well as to improve properties like solubility.[9]

Conclusion

3-Fluoropyridine-2,4-diamine represents a promising, yet largely unexplored, scaffold for the development of novel therapeutics, particularly kinase inhibitors. Its synthesis is feasible through established chemical transformations. This guide provides a comprehensive, albeit hypothetical, framework for its synthesis, characterization, and biological evaluation. The proposed screening cascade offers a logical and efficient path to validate its therapeutic potential and to initiate a drug discovery program based on this novel chemical matter. The amenability of the scaffold to chemical modification provides a strong foundation for future lead optimization efforts.

References

-

Taylor & Francis. (2024, June 10). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Retrieved from [Link]

-

Vieira, T. F., et al. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). Retrieved from [Link]

-

Royal Society of Chemistry. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]

-

Orie, K. J., et al. (2021, July 1). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Science Publishing Group. Retrieved from [Link]

-

PubMed. (2024, September 12). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Retrieved from [Link]

- Google Patents. (n.d.). US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures.

-

ResearchGate. (n.d.). New Synthesis of 3-Fluoropyridine Derivatives. Retrieved from [Link]

-

LookChem. (n.d.). Cas 696-83-3,2,4-DIAMINO-6-FLUOROPYRIMIDINE. Retrieved from [Link]

- Google Patents. (n.d.). CN106397310A - 3-fluoropyridine preparation method high in yield and content.

-

PMC. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

ACS Publications. (2017, November 27). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry. Retrieved from [Link]

-

PMC - NIH. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 5. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The 3-Fluoropyridine-2,4-diamine Scaffold: A Privileged Core for Next-Generation Kinase Inhibitor Design

An In-Depth Technical Guide

Abstract

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. A key strategy in this field is the identification and optimization of "privileged scaffolds"—core molecular structures that exhibit inherent binding affinity for the ATP-binding site of kinases. This guide explores the immense potential of the 3-Fluoropyridine-2,4-diamine scaffold as a next-generation privileged core. We will deconstruct the scaffold to understand the synergistic contributions of the 2,4-diaminopyridine motif for hinge binding and the 3-fluoro substituent for modulating physicochemical properties. By synthesizing insights from structurally related inhibitors and outlining robust methodological workflows, this document serves as a technical resource for researchers engaged in the rational design of potent and selective kinase inhibitors.

The Kinase Inhibitor Landscape and the Quest for Privileged Scaffolds

The human kinome comprises over 500 protein kinases that act as molecular switches, controlling signaling pathways that govern cell growth, differentiation, and metabolism. Aberrant kinase activity is a major driver of oncogenesis, making these enzymes highly attractive therapeutic targets. To date, the U.S. Food and Drug Administration (FDA) has approved over 70 kinase inhibitors, primarily for cancer treatment.

The discovery process for these drugs often relies on identifying and optimizing privileged scaffolds. These are molecular frameworks that effectively mimic the adenine region of ATP, enabling them to anchor within the highly conserved hinge region of the kinase ATP-binding pocket. The 2,4-diaminopyrimidine and related aminopyridine cores are classic examples of such scaffolds, forming the basis of numerous successful inhibitors. The strategic evolution of these cores, through targeted substitutions, is critical for achieving potency, selectivity, and desirable pharmacokinetic profiles.

This guide focuses on the 3-Fluoropyridine-2,4-diamine scaffold, a promising but underexplored core that combines the proven hinge-binding capability of a diaminopyridine with the strategic advantages of fluorine substitution.

Deconstructing the Scaffold: Key Structural Components and Their Rationale

The therapeutic potential of the 3-Fluoropyridine-2,4-diamine scaffold arises from the distinct and synergistic functions of its core components.

The 2,4-Diaminopyridine Core: A Versatile Hinge-Binding Motif

The 2,4-diaminopyridine moiety is the foundational element responsible for high-affinity binding to the kinase hinge region. This region forms the backbone of the ATP-binding pocket and features a series of hydrogen bond donors and acceptors. The 2,4-diamine pattern is exceptionally well-suited to form two or three critical hydrogen bonds with this hinge, effectively anchoring the inhibitor.

-

Causality of Interaction: The N1 nitrogen of the pyridine ring and the exocyclic amine at the C2 or C4 position act as hydrogen bond acceptors and donors, respectively. This bidentate interaction mimics the binding of the adenine base of ATP, making the scaffold a potent competitor. This principle is validated in numerous inhibitor classes, including those based on the structurally similar 2,4-diaminopyrimidine scaffold, which is recognized as a privileged core for inhibiting kinases like CDK7 and PAK4. Studies on 3,5-diaryl-2-aminopyridine inhibitors of ALK2 further confirm the importance of the aminopyridine core for establishing potent binding.

Protocol: Proposed Synthesis via Diazotization

Self-Validation Principle: This protocol is based on well-established chemical transformations for aromatic fluorination. The success of each step can be validated using standard analytical techniques (TLC, LC-MS, NMR) to confirm the formation of the desired intermediate and final product.

-

Diazotization:

-

To a cooled solution (-10 °C) of 3-aminopyridine-2,4-diamine in 50% fluoboric acid (HBF₄), add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature.

-

Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) for 1-2 hours.

-

Causality: The reaction of the primary amine with nitrous acid (generated in situ) forms a diazonium tetrafluoroborate salt, a key intermediate for fluorination.

-

-

Fluorination (Balz-Schiemann):

-

Gently warm the reaction mixture to 50-55 °C and incubate for 2-3 hours. Vigorous gas evolution (N₂) will be observed.

-

Causality: Thermal decomposition of the diazonium salt results in the substitution of the diazo group with a fluorine atom from the tetrafluoroborate counter-ion.

-

-

Workup and Purification:

-

After cooling, carefully neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃ solution) to a pH of 8-9.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography to yield the pure 3-Fluoropyridine-2,4-diamine.

-

Designing and Evaluating Kinase Inhibitors: A Methodological Workflow

The development of a novel kinase inhibitor from the 3-Fluoropyridine-2,4-diamine scaffold follows a structured, multi-stage process.

Biochemical Kinase Inhibition Assays

-

Objective: To determine the direct inhibitory activity (IC₅₀) of synthesized compounds against the target kinase.

-

Methodology (FRET-based Assay): A Förster Resonance Energy Transfer (FRET) assay is a common and robust method.

-

Reagents: Target kinase enzyme, biotinylated substrate peptide, ATP, europium-labeled anti-phospho-substrate antibody, and an APC-labeled anti-Europium antibody.

-

Procedure:

-

Dispense test compounds at various concentrations into a 384-well plate.

-

Add the kinase, substrate peptide, and ATP to initiate the phosphorylation reaction. Incubate at room temperature.

-

Add the detection reagents (antibodies) to stop the reaction and allow for binding to the phosphorylated substrate.

-

Read the plate on a suitable plate reader, measuring the FRET signal.

-

-

Data Analysis: The FRET signal is proportional to the amount of phosphorylated substrate. Plot the signal versus compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

-

Self-Validation: A known potent inhibitor (e.g., Staurosporine or a clinical inhibitor for the target) should be run as a positive control to ensure the assay is performing correctly.

-

Cellular Antiproliferative Assays

-

Objective: To assess the ability of the compounds to inhibit the growth of cancer cell lines that are dependent on the target kinase.

-

Methodology (Sulforhodamine B - SRB Assay):

-

Cell Plating: Seed cancer cells (e.g., A549 lung cancer cells) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the test compounds for 72 hours.

-

Cell Fixation: Gently fix the cells with trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with SRB dye, which binds to total cellular protein.

-

Measurement: Solubilize the bound dye with Tris base and measure the absorbance at ~510 nm.

-

Data Analysis: The absorbance is proportional to cell mass. Calculate the concentration that causes 50% growth inhibition (GI₅₀).

-

Target Engagement and Downstream Signaling

-

Objective: To confirm that the compound inhibits the target kinase within the cell, leading to a reduction in the phosphorylation of its downstream substrates.

-

Methodology (Western Blot):

-

Cell Treatment: Treat cells with the compound at concentrations around its GI₅₀ value for a defined period (e.g., 2-4 hours).

-

Lysate Preparation: Lyse the cells to extract total protein.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase. Also, probe with an antibody for the total amount of that substrate and a loading control (e.g., GAPDH or β-actin).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Interpretation: A decrease in the phosphorylated substrate signal (relative to total substrate and loading control) in compound-treated cells confirms on-target activity.

-

Case Studies: Insights from Structurally Related Inhibitors

While direct data for 3-Fluoropyridine-2,4-diamine is emerging, we can draw powerful inferences from closely related scaffolds.

-

5-Fluoro-N2,N4-diphenylpyrimidine-2,4-diamines: A series of these compounds were developed as potent inhibitors of Cyclin-Dependent Kinases 2 and 9 (CDK2/CDK9). The 5-fluoro substitution was specifically introduced based on prior SAR studies to enhance inhibitory activity. The most potent compounds in this series exhibited GI₅₀ values in the sub-micromolar range against several tumor cell lines, validating the beneficial role of the fluoro-di-amino-heterocycle core.

-

N2, N4-diphenylpyridine-2,4-diamine derivatives: These compounds were synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly against resistance-conferring mutations like C797S. The lead compound from this series demonstrated potent antiproliferative activity with IC₅₀ values in the nanomolar range (8-11 nM) against mutant cell lines, showcasing the power of the core pyridine-2,4-diamine scaffold.

Table 2: Representative Activity of Related Scaffolds

| Scaffold | Target Kinase | Representative Activity | Reference |

|---|---|---|---|

| 5-Fluoro-pyrimidine-2,4-diamine | CDK2/CDK9 | GI₅₀ < 1 µM (A549 cells) | |

| Pyridine-2,4-diamine | EGFR (mutant) | IC₅₀ = 8-11 nM (Baf3 cells) | |

| 2,4-Diaminopyrimidine | CDK7 | IC₅₀ = 7.21 nM (enzymatic) |

| 2-Aminopyridine | ALK2 | IC₅₀ < 100 nM (cell-based) | |

The data from these related series strongly suggest that the 3-Fluoropyridine-2,4-diamine scaffold is primed for success, combining the hinge-binding prowess of the diaminopyridine with the advantageous modulatory effects of the fluorine atom.

Conclusion and Future Perspectives

The 3-Fluoropyridine-2,4-diamine scaffold represents a convergence of validated medicinal chemistry principles. It leverages a privileged hinge-binding motif—the 2,4-diaminopyridine—and enhances its drug-like properties through strategic fluorination. The synthesis is feasible through established chemical methods, and the pathway for biological evaluation is clear.

The next steps for researchers in this area are to:

-

Synthesize and Profile: Build a focused library of derivatives based on the 3-Fluoropyridine-2,4-diamine core, varying the substituents on the exocyclic amines to explore different regions of the kinase ATP-binding site.

-

Screen Broadly: Screen this library against a diverse panel of kinases to identify initial hits and assess selectivity.

-

Structural Biology: Obtain co-crystal structures of lead compounds bound to their target kinases to rationalize structure-activity relationships and guide further optimization.

By systematically applying the principles and methodologies outlined in this guide, the scientific community can unlock the full potential of the 3-Fluoropyridine-2,4-diamine scaffold to deliver a new generation of potent and selective kinase inhibitors for the treatment of human diseases.

References

-

Gao, J., et al. (2016). Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. RSC Advances. [Link]

-

New Synthesis of 3-Fluoropyridine Derivatives. (2020). ResearchGate. [Link]

-

Shaaban, M., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. [Link]

-

Senthan, D., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [Link]

- CN106397310A - 3-fluoropyridine preparation method high in yield and content. (2017).

- Wang, T., et al. (2017). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. *Journal of Medicinal

3-Fluoropyridine-2,4-diamine as a heterocyclic building block

An In-Depth Technical Guide to 3-Fluoropyridine-2,4-diamine: A Heterocyclic Building Block for Modern Drug Discovery

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering unparalleled control over physicochemical and pharmacokinetic properties.[1] Concurrently, the 2,4-diaminopyridine motif has emerged as a privileged structure, particularly for its role as a "hinge-binding" fragment in a multitude of kinase inhibitors. This guide introduces 3-Fluoropyridine-2,4-diamine, a heterocyclic building block that synergistically combines these two powerful concepts. While not a widely commercialized reagent, its synthesis is achievable through established chemical transformations. This document provides a comprehensive overview of its proposed synthesis, predicted physicochemical properties, and its vast potential as a core scaffold in the design of next-generation targeted therapeutics. We aim to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge to harness the unique potential of this promising, yet underexplored, molecular entity.

The Strategic Imperative: Merging Fluorine and the Diaminopyridine Scaffold

The pyridine ring is a ubiquitous feature in pharmaceuticals. The introduction of a fluorine atom, particularly at the 3-position, can profoundly influence a molecule's properties. Unlike substitutions at the 2- or 4-positions, a C-3 fluorine atom is less susceptible to nucleophilic displacement, making it a metabolically robust modification.[2] It significantly lowers the pKa of the pyridine nitrogen, reducing basicity and potentially mitigating off-target interactions with aminergic receptors. Furthermore, the C-F bond can engage in favorable orthogonal dipole interactions and stereoelectronic effects within protein binding pockets, enhancing affinity and selectivity.

The 2,4-diaminopyrimidine and its pyridine analogue are celebrated scaffolds in kinase inhibitor design.[3][4] The arrangement of the amino groups provides a perfect hydrogen bond donor-acceptor-donor array that mimics the adenine portion of ATP, enabling high-affinity binding to the hinge region of the kinase ATP-binding site. This interaction serves as a powerful anchor, allowing for the exploration of chemical diversity in other regions of the molecule to achieve potency and selectivity.

The combination of these features in 3-Fluoropyridine-2,4-diamine creates a building block with immense potential: a metabolically stable, pKa-modulated, and pre-organized hinge-binder for kinase-targeted drug discovery.

Synthesis of the Core Scaffold: Proposed Synthetic Pathways

Direct synthesis data for 3-Fluoropyridine-2,4-diamine is scarce in the public domain. However, its preparation can be logically deduced from established methodologies for fluorinated and aminated pyridines. The most plausible approach involves the sequential amination of a di-halogenated 3-fluoropyridine precursor.

Proposed Primary Synthetic Route: Sequential Nucleophilic Aromatic Substitution (SNAr)

This pathway leverages a readily accessible dihalo-3-fluoropyridine intermediate. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen activates the C2 and C4 positions for nucleophilic attack.

Caption: Proposed SNAr synthesis of 3-Fluoropyridine-2,4-diamine.

Causality Behind Experimental Choices:

-

Starting Material: 2,4-Dichloro-3-fluoropyridine is a logical precursor. The chlorine atoms are excellent leaving groups for SNAr reactions.

-

Step 1: First Amination: The C2 position is generally more activated towards nucleophilic attack than C4 in pyridine systems, especially when influenced by an adjacent fluorine atom. This allows for a regioselective first amination under controlled conditions using ammonia or a protected amine equivalent.

-

Step 2: Second Amination: The introduction of the electron-donating amino group at C2 deactivates the ring, making the second substitution at C4 more challenging. Therefore, more forcing conditions, such as higher temperatures and the use of a copper catalyst (e.g., a Buchwald-Hartwig or Ullmann-type reaction), are likely required to drive the reaction to completion.

Detailed Experimental Protocol (Proposed)

Synthesis of 2-Amino-4-chloro-3-fluoropyridine (Intermediate 1)

-

To a sealed pressure vessel, add 2,4-dichloro-3-fluoropyridine (1.0 eq).

-

Add a 7 M solution of ammonia in methanol (10 eq).

-

Seal the vessel and heat to 80-100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired 2-amino-4-chloro-3-fluoropyridine.

Synthesis of 3-Fluoropyridine-2,4-diamine (Final Product)

-

To a microwave vial, add 2-amino-4-chloro-3-fluoropyridine (1.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).

-

Add a solution of aqueous ammonia (excess) and DMSO as the solvent.

-

Seal the vial and heat in a microwave reactor to 150-180 °C for 1-3 hours. Monitor the reaction by LC-MS.

-

After cooling, dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford 3-Fluoropyridine-2,4-diamine.

Physicochemical and Spectroscopic Profile (Predicted)

Predicting the properties of this novel scaffold is crucial for its application. The introduction of the C3-fluoro group is expected to have a significant impact compared to the non-fluorinated 2,4-diaminopyridine.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | 127.12 g/mol | C₅H₆FN₃ |

| pKa (Pyridine N) | ~4.5 - 5.5 | The electron-donating amino groups increase basicity relative to pyridine (pKa ~5.2), but the potent electron-withdrawing fluorine atom at C3 significantly reduces it from the pKa of 2,4-diaminopyridine. |

| LogP | ~0.5 - 1.0 | The two polar amino groups are balanced by the aromatic ring and the lipophilic fluorine atom. |

| ¹H NMR | Two distinct aromatic protons, appearing as doublets or doublet of doublets. Broad singlets for the two NH₂ groups. The proton at C5 will show coupling to the C6 proton and the C3 fluorine. The C6 proton will show coupling to the C5 proton. | The fluorine atom will introduce H-F coupling, splitting the signal of the adjacent C5 proton. The two amino groups are in different electronic environments and may appear as distinct signals. |

| ¹³C NMR | Five distinct aromatic carbon signals. The carbon at C3 will show a large C-F coupling constant (~240-260 Hz). Carbons at C2 and C4 will also show smaller C-F couplings. | The direct attachment of fluorine to C3 results in a characteristic large one-bond coupling constant. Two- and three-bond couplings to adjacent carbons will also be observable. |

| ¹⁹F NMR | A single resonance, likely appearing as a doublet of doublets due to coupling with the C5 proton and potentially the C2-NH₂ protons. | The chemical shift will be characteristic of a fluorine atom on an electron-rich pyridine ring. |

Reactivity and Strategic Applications in Medicinal Chemistry

The true value of 3-Fluoropyridine-2,4-diamine lies in its utility as a versatile scaffold for building complex, biologically active molecules, particularly kinase inhibitors.

Key Application: A Scaffold for Kinase Inhibitors

The diamino arrangement is primed for binding to the kinase hinge region. The N2-amino group, the pyridine N1, and the N4-amino group can form a network of hydrogen bonds that anchor the molecule in the ATP-binding site.

Caption: Binding model of the 3-Fluoropyridine-2,4-diamine scaffold.

Strategic Derivatization:

-

N4-Position: This vector typically points towards the solvent-exposed region. Derivatization here, often via acylation or coupling reactions, is a key strategy for modulating solubility and pharmacokinetic properties.

-

N2-Position: This vector can be modified to interact with other residues in the active site, although it is often left unsubstituted to maintain the primary hinge interaction.

-

C5-Position: This position points towards the "deep" hydrophobic pocket of the kinase active site. Introducing aryl or heteroaryl groups here via Suzuki or Stille coupling is a proven strategy for achieving high potency and selectivity. The fluorine at C3 may sterically influence the preferred conformation of substituents at C4 and C5.

This scaffold is a promising starting point for inhibitors of various kinase families known to be targeted by similar diaminopyrimidine or diaminopyridine cores, including:

-

Cyclin-Dependent Kinases (CDKs)[5]

-

Aurora Kinases[6]

-

p38 MAP Kinase[7]

-

Phosphoinositide 3-kinases (PI3K)

-

Epidermal Growth Factor Receptor (EGFR)

Conclusion and Future Outlook

3-Fluoropyridine-2,4-diamine represents a confluence of two highly successful strategies in modern medicinal chemistry: fluorine substitution and the use of privileged heterocyclic scaffolds. While its direct synthesis and application are not yet widely reported, its potential is undeniable. The synthetic pathways proposed herein are based on robust and well-understood chemical principles, suggesting that access to this building block is well within the reach of synthetic chemistry labs. Its unique combination of a pKa-modulated hinge-binding motif and a metabolically stable core makes it an exceptionally attractive starting point for the design of novel, selective, and potent kinase inhibitors. It is our hope that this guide will stimulate further investigation into this scaffold and accelerate its adoption in the ongoing quest for new and effective targeted therapies.

References

- European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines - EP 0192287 A2. Google Patents.

-

Shukla, M. R., et al. (2020). Discovery of a Potent and Selective PI3Kδ Inhibitor (S)-2,4-Diamino-6-((1-(7-fluoro-1-(4-fluorophenyl)-4-oxo-3-phenyl-4 H-quinolizin-2-yl)ethyl)amino)pyrimidine-5-carbonitrile with Improved Pharmacokinetic Profile and Superior Efficacy in Hematological Cancer Models. Journal of Medicinal Chemistry, 63(23), 14700-14723. [Link]

- (n.d.). Preparation method of fluoropyridine compounds - CN102898358A. Google Patents.

- (n.d.). Synthesis method of 3-fluorine-4-aminopyridine - CN101863829A. Google Patents.

-

Zlatopolskiy, B. D., et al. (2016). Radiochemical synthesis of [18F]3-fluoro-4-aminopyridine: a case for producing metafluorinated pyridines via direct nucleophilic fluorination of pyridine N-oxides. Journal of Nuclear Medicine, 57(Supplement 2), 1585. [Link]

- Vertex AI Search. (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4).

-

Bernard-Gauthier, V., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PMC. [Link]

- (n.d.). 3-fluoropyridine preparation method high in yield and content - CN106397310A. Google Patents.

-

Regan, J., et al. (2002). SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(22), 3101-3104. [Link]

-

Trafton, A. (2009, August 13). A new way to prepare fluorinated pharmaceuticals. MIT News. [Link]

-

University of Münster. (2019, January 22). Chemists develop new synthesis method for producing fluorinated piperidines. [Link]

-

G. K. Surya Prakash, et al. (2014). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. PMC. [Link]

-

Wang, G., et al. (2015). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry, 96, 343-352. [Link]

-

Al-Shargabi, M., et al. (2024). Spectroscopic, quantum computational, molecular dynamic simulations, and molecular docking investigation of the biologically important compound-2,6-diaminopyridine. Taylor & Francis Online. [Link]

-

ResearchGate. (n.d.). New Synthesis of 3-Fluoropyridine Derivatives. Retrieved from [Link]

-

Gao, J., et al. (2015). Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. MedChemComm, 6(3), 483-489. [Link]

-

Wang, S., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1569. [Link]

-

Rubtsov, A. E., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13241-13251. [Link]

-

Al-nadhairi, M. S. B. (2026). Structure-Activity Relationship Studies of Diamino-Substituted Kinase Inhibitors Targeting DYRK1A and WNT Signaling Pathway. UA Campus Repository. [Link]

-

El-Daly, S. A., et al. (2024). A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. Molecules, 29(21), 5038. [Link]

-

Thomas, A., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Molecules, 29(21), 5041. [Link]

-

Li, J., et al. (2021). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 45(3), 1547-1560. [Link]

-

Gomaa, A. M., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3901. [Link]

-

ResearchGate. (n.d.). Synthesis and spectroscopic studies of the charge transfer complexes of 2- and 3-aminopyridine. Retrieved from [Link]

-

Sen, B., et al. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine ligand. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(1), 1-12. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Synthetic Pathways of 3-Fluoro-2,4-Diaminopyridine: A Medicinal Chemistry Building Block

Introduction: The Rising Importance of Fluorinated Diaminopyridines in Drug Discovery

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in modern drug discovery to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1][2] 3-Fluoro-2,4-diaminopyridine is an emerging building block of significant interest, representing a fluorinated analog of compounds known for their diverse biological activities. The strategic placement of a fluorine atom at the 3-position of the 2,4-diaminopyridine scaffold can profoundly influence the physicochemical properties and pharmacological profile of derivative compounds. However, the synthesis of such poly-functionalized, electron-rich heteroaromatics presents unique challenges, particularly the regioselective introduction of the fluorine atom.[3][4]

This in-depth technical guide provides a comprehensive review of the viable synthetic pathways toward 3-fluoro-2,4-diaminopyridine. We will delve into the mechanistic rationale behind different synthetic strategies, offering field-proven insights for researchers, medicinal chemists, and process development professionals.

Retrosynthetic Strategies: Deconstructing the Target Molecule

A retrosynthetic analysis of 3-fluoro-2,4-diaminopyridine reveals several plausible disconnection points, highlighting the core challenges:

Figure 1: High-level retrosynthetic analysis of 3-fluoro-2,4-diaminopyridine.

The primary synthetic considerations revolve around the timing and method of fluorine introduction, as well as the installation of the two amino groups. The electron-donating nature of the amino groups activates the pyridine ring, making it susceptible to electrophilic attack but complicating nucleophilic substitutions.

Pathway 1: Nucleophilic Aromatic Substitution on an N-Oxide Precursor

One of the most effective strategies for the synthesis of meta-fluorinated pyridines involves the use of pyridine N-oxide precursors.[3][5] The N-oxide group acts as a strong electron-withdrawing group, activating the pyridine ring for nucleophilic aromatic substitution (SNAr) and altering the regioselectivity of the reaction.

A plausible and documented route to a key intermediate, 3-fluoro-4-aminopyridine, starts from 3-bromo-4-nitropyridine N-oxide.[4][5] This can be adapted for the synthesis of 3-fluoro-2,4-diaminopyridine.

Figure 2: Synthesis via a Pyridine N-Oxide Intermediate.

Causality Behind Experimental Choices:

-

N-Oxidation: The initial oxidation of the pyridine nitrogen is crucial. It deactivates the ring towards electrophilic attack and, more importantly, activates the 2- and 4-positions for nucleophilic attack. This electronic perturbation is key to enabling the subsequent fluorination at the 3-position, which is normally disfavored.

-

Nucleophilic Fluorination: The use of a fluoride source like tetrabutylammonium fluoride (TBAF) allows for the displacement of the bromide at the 3-position.[5] This reaction proceeds at room temperature, which is a significant advantage.[4][5] Direct fluorination of the corresponding pyridine (without the N-oxide) leads to substitution at the 4-position instead.[5]

-

Reduction: Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method to simultaneously reduce the nitro group to an amine and remove the N-oxide.[4][5]

Introducing the 2-Amino Group:

Once 3-fluoro-4-aminopyridine is synthesized, the introduction of the second amino group at the 2-position can be achieved through a halogenation-amination sequence. This would involve the selective halogenation (e.g., bromination or chlorination) of the 2-position, followed by a nucleophilic substitution with an ammonia equivalent.

Pathway 2: Synthesis from 3-Fluoropyridine via Carboxylation and Rearrangement

An alternative approach begins with the commercially available 3-fluoropyridine and builds the functionality around it. A patented method describes a multi-step sequence involving carboxylation, amidation, and a Hofmann degradation.[6]

Figure 3: Synthesis starting from 3-Fluoropyridine.

Causality Behind Experimental Choices:

-

Directed Ortho-Metalation: The fluorine atom at the 3-position can direct metalation to the 4-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). Quenching the resulting organolithium species with carbon dioxide installs the carboxylic acid group.

-

Amide Formation and Hofmann Degradation: The conversion of the carboxylic acid to a primary amide is a standard transformation. The subsequent Hofmann degradation provides a classic method for the synthesis of anilines and aminopyridines from amides with the loss of one carbon atom.

-

Introduction of the 2-Amino Group: With 3-fluoro-4-aminopyridine in hand, the introduction of the 2-amino group can be approached by first installing a nitro group at the 2-position via electrophilic nitration, followed by reduction. The regioselectivity of the nitration would need to be carefully controlled.

Pathway 3: Diazotization of an Aminopyridine Precursor (Balz-Schiemann Reaction)

The Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride source, is a classical method for introducing fluorine.[7][8] In the context of 3-fluoro-2,4-diaminopyridine, this would likely involve the synthesis of a 2,4-diamino-3-halopyridine or a triaminopyridine precursor.

A potential route could start from 2,4-diaminopyridine, introduce a nitro group at the 3-position, reduce it to form 2,3,4-triaminopyridine, and then selectively perform a Balz-Schiemann reaction on the 3-amino group.

Challenges and Considerations:

-

Selectivity: The key challenge in this approach is the selective diazotization of the 3-amino group in the presence of the 2- and 4-amino groups. The basicity and nucleophilicity of the three amino groups are likely to be different, but achieving high selectivity can be difficult.

-

Stability of Diazonium Salts: Pyridyl diazonium salts are often less stable than their benzenoid counterparts, which can lead to lower yields and the formation of byproducts.

-

Harsh Conditions: The use of anhydrous hydrogen fluoride (HF) or HF-pyridine solutions requires specialized equipment and handling procedures.[7]

Comparative Analysis of Synthetic Pathways

| Pathway | Advantages | Disadvantages | Key Considerations |

| 1. N-Oxide Route | Milder reaction conditions for fluorination.[4][5] Good regiocontrol for meta-fluorination.[5] | Multi-step synthesis. Requires an additional oxidation and reduction step. | Availability of the starting 3-bromo-4-nitropyridine. Efficiency of the subsequent introduction of the 2-amino group. |

| 2. From 3-Fluoropyridine | Starts from a simple, commercially available precursor.[6] Utilizes well-established named reactions. | Requires the use of strong bases (LDA). The Hofmann degradation can have variable yields. | Control of regioselectivity in the initial carboxylation and subsequent nitration steps. |

| 3. Diazotization | Potentially a more direct route if a suitable triaminopyridine precursor is available. | Likely low yields due to selectivity issues.[7] Use of hazardous reagents (e.g., HF). Stability of the diazonium intermediate. | Feasibility of synthesizing and selectively reacting the triaminopyridine precursor. |

Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-4-nitropyridine N-oxide (Adapted from Pathway 1)

Materials:

-

3-Bromo-4-nitropyridine N-oxide

-

Tetrabutylammonium fluoride (TBAF)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a solution of 3-bromo-4-nitropyridine N-oxide in anhydrous DMSO, add 0.5 equivalents of TBAF at room temperature under an inert atmosphere.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-fluoro-4-nitropyridine N-oxide. A yield of approximately 37% can be expected.[5]

Protocol 2: Reduction to 3-Fluoro-4-aminopyridine (Adapted from Pathway 1)

Materials:

-

3-Fluoro-4-nitropyridine N-oxide

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

-

Dissolve 3-fluoro-4-nitropyridine N-oxide in methanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (1 atm).[5]

-

Stir the reaction mixture at room temperature for 10 minutes or until the starting material is consumed (as monitored by TLC or HPLC).[5]

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain 3-fluoro-4-aminopyridine, which is often produced quantitatively.[5]

Conclusion and Future Outlook

The synthesis of 3-fluoro-2,4-diaminopyridine is a challenging yet achievable goal for medicinal and synthetic chemists. The pathway involving the nucleophilic fluorination of a pyridine N-oxide precursor currently appears to be one of the more promising strategies due to its demonstrated success in the regioselective synthesis of the related 3-fluoro-4-aminopyridine under mild conditions.[3][4][5] The subsequent introduction of the 2-amino group would be a critical step to optimize.

As the demand for novel fluorinated heterocyclic building blocks continues to grow, the development of more direct and efficient methods, such as late-stage C-H fluorination or novel catalytic amination reactions, will be of significant interest to the drug discovery community. The methodologies outlined in this guide provide a solid foundation for researchers to build upon in their quest for new and improved therapeutics.

References

-

Brugarolas, P. et al. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PMC. [Link]

-

Telvekar, V. N. Fluorinated Aminopyridines: Synthesis, Structure, and Rare Liquid–Liquid Cocrystal Formation Driven by Unusually Short N–H···F–C Hydrogen Bonding. Crystal Growth & Design, 2020. [Link]

-

Brugarolas, P. et al. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 2016. [Link]

-

Brugarolas, P. et al. Radiochemical synthesis of [18F]3-fluoro-4-aminopyridine: a case for producing metafluorinated pyridines via direct nucleophilic fluorination of pyridine N-oxides. Journal of Nuclear Medicine, 2016. [Link]

- Use of fluorinated derivatives of 4-aminopyridine in therapeutics and medical imaging.

-

New Synthesis of 3-Fluoropyridine Derivatives. ResearchGate. [Link]

- 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures.

-

Replacement of Amino Groups in Aliphatic Amines with Fluorine via Diazonium Compounds (Aliphatic Fluorodediazoniation). Science of Synthesis, 2007. [Link]

- 3-fluoropyridine preparation method high in yield and content.

-

Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PMC. [Link]

-

Studley, J. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update, 2019. [Link]

- Process for the preparation of fluorinated pyridines.

-

Wang, C. et al. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. PMC, 2021. [Link]

-

Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. ResearchGate. [Link]

-

Fluorination Strategies. The Britton Group. [Link]

-

Fluorination Reactions. Professor Steven V. Ley Research Group. [Link]

- Synthesis method of 3-fluorine-4-aminopyridine.

-

Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]

- 3. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Radiochemical synthesis of [18F]3-fluoro-4-aminopyridine: a case for producing metafluorinated pyridines via direct nucleophilic fluorination of pyridine N-oxides | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 5. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to the Metabolic Stability of Drugs Containing the 3-Fluoropyridine-2,4-diamine Scaffold

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the metabolic stability of drug candidates incorporating the 3-Fluoropyridine-2,4-diamine scaffold. In the absence of direct, published metabolic data for this specific chemical entity, this document synthesizes field-proven insights from structurally analogous compounds to forecast potential metabolic pathways and outlines a robust experimental strategy for the empirical determination of metabolic stability.

Introduction: The 3-Fluoropyridine-2,4-diamine Scaffold in Modern Drug Discovery

The pyridine ring is a cornerstone in medicinal chemistry, featured in a multitude of approved therapeutic agents.[1][2][3] The strategic introduction of a fluorine atom can significantly enhance a molecule's pharmacological profile, including its metabolic stability, by blocking sites susceptible to oxidative metabolism.[4][5][6][7] The 3-Fluoropyridine-2,4-diamine scaffold, with its unique arrangement of a fluorine atom and two amino groups, presents a promising framework for the design of novel therapeutics. The amino groups can serve as key pharmacophoric features for target engagement, while the fluorine atom is anticipated to modulate the electronic properties and metabolic fate of the molecule.

Understanding the metabolic stability of this scaffold is paramount for any drug discovery program. A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, whereas one that is too slowly metabolized could lead to accumulation and potential toxicity.[8] This guide will explore the predicted metabolic liabilities of the 3-Fluoropyridine-2,4-diamine core and provide detailed protocols for its experimental evaluation.

Predicted Metabolic Pathways of the 3-Fluoropyridine-2,4-diamine Scaffold

Based on the metabolism of structurally related aminopyridines and fluorinated pyridines, we can anticipate several potential metabolic transformations for the 3-Fluoropyridine-2,4-diamine scaffold. These transformations are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[9][10]

Phase I Metabolism: The Role of Cytochrome P450 Enzymes

The Cytochrome P450 (CYP) superfamily of enzymes is the primary driver of Phase I metabolism for a vast array of xenobiotics.[11][12] For the 3-Fluoropyridine-2,4-diamine scaffold, the following CYP-mediated reactions are predicted:

-

Aromatic Hydroxylation: The pyridine ring is susceptible to hydroxylation. Based on studies of 3-fluoro-4-aminopyridine, oxidation at the C5 position is a likely metabolic route, potentially mediated by enzymes such as CYP2E1.[13][14] The electron-donating amino groups may activate the ring towards electrophilic attack by the CYP active species.

-

N-Oxidation: The pyridine nitrogen is a potential site for N-oxidation, a common metabolic pathway for pyridine-containing drugs.[15] This transformation can lead to the formation of a more polar metabolite.

-

Oxidation of Amino Groups and Potential Bioactivation: A significant concern for diaminopyridine structures is the potential for bioactivation. Studies on 2,3-diaminopyridine have shown that the 2-amino group can be oxidized by CYP3A4 to form a reactive pyridine-2,3-diimine species.[16] This electrophilic intermediate can covalently bind to macromolecules, such as proteins, or be trapped by nucleophiles like glutathione. This represents a potential metabolic liability for the 3-Fluoropyridine-2,4-diamine scaffold that warrants careful investigation.

-

Deamination: While generally a less common pathway for aromatic amines, deamination to a phenol derivative is a theoretical possibility.

The fluorine atom at the 3-position is expected to have a significant influence on these pathways. It may sterically hinder or electronically deactivate adjacent positions, thereby directing metabolism to other sites on the molecule.

Phase II Metabolism: Conjugation Pathways

Phase I metabolites, particularly those with newly introduced hydroxyl or amino groups, are often substrates for Phase II conjugation reactions.[17] These reactions increase water solubility and facilitate excretion.

-

Glucuronidation and Sulfation: Hydroxylated metabolites formed during Phase I can undergo conjugation with glucuronic acid (via UGT enzymes) or sulfate (via SULT enzymes).

-

Glutathione Conjugation: If a reactive electrophilic intermediate, such as a diimine, is formed, it can be detoxified by conjugation with glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs).[18]

The following diagram illustrates the predicted metabolic pathways for a hypothetical drug candidate containing the 3-Fluoropyridine-2,4-diamine scaffold.

Caption: Predicted metabolic pathways for a drug containing the 3-Fluoropyridine-2,4-diamine scaffold.

Experimental Assessment of Metabolic Stability

To empirically determine the metabolic stability of a novel compound containing the 3-Fluoropyridine-2,4-diamine scaffold, a series of in vitro assays are essential. The two most fundamental and widely used assays are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay provides a measure of the intrinsic clearance of a compound by Phase I enzymes, primarily CYPs.[8]

Protocol:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO, acetonitrile) at a concentration of 1 mM.

-

In a microcentrifuge tube on ice, combine liver microsomes (from human or other species of interest) at a final protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).

-

Add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.

-

-

Initiation of Reaction:

-

Pre-warm the incubation mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

-

Time-Course Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

-

-

Sample Analysis:

Data Analysis:

The percentage of the parent compound remaining at each time point is plotted against time. The rate of disappearance is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

| Parameter | Formula | Description |

| Half-life (t½) | 0.693 / k | The time required for the concentration of the compound to decrease by half. 'k' is the elimination rate constant. |

| Intrinsic Clearance (CLint) | (0.693 / t½) * (mL incubation / mg microsomal protein) | The inherent ability of the liver to metabolize a drug. |

Hepatocyte Stability Assay

This assay is considered the "gold standard" for in vitro metabolism studies as hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.

Protocol:

-

Hepatocyte Preparation:

-

Thaw cryopreserved hepatocytes according to the supplier's instructions and determine cell viability (should be >80%).

-

Resuspend the hepatocytes in incubation medium (e.g., Williams' Medium E) to a final density of 1 x 10^6 viable cells/mL.

-

-

Incubation:

-

Add the test compound (final concentration 1 µM) to the hepatocyte suspension.

-

Incubate the mixture in a shaking water bath or on a rotating platform at 37°C in a humidified 5% CO2 atmosphere.

-

-

Time-Course Sampling and Analysis:

-

Follow the same sampling, quenching, and analytical procedures as described for the microsomal stability assay.

-

Data Analysis:

The data analysis is similar to the microsomal stability assay, yielding t½ and CLint values that reflect the combined effects of Phase I and Phase II metabolism.

The following diagram illustrates the general workflow for these in vitro metabolic stability assays.

Caption: General workflow for in vitro metabolic stability assays.

Addressing Potential Metabolic Liabilities

Should experimental data reveal that a compound containing the 3-Fluoropyridine-2,4-diamine scaffold has poor metabolic stability, several medicinal chemistry strategies can be employed to mitigate these liabilities.

-